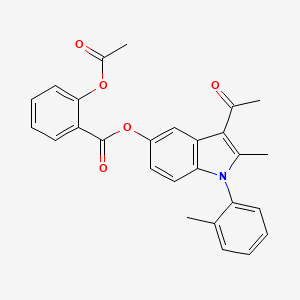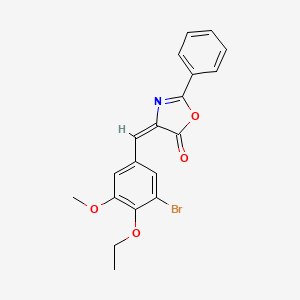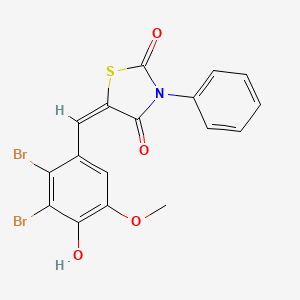![molecular formula C25H25N5O2S B11676163 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11676163.png)
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a complex organic molecule that belongs to the class of triazole derivatives Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole ring.
Condensation with Furan-2-carbaldehyde: The final step involves the condensation of the triazole derivative with furan-2-carbaldehyde in the presence of a suitable catalyst to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines.
Medicine
Drug Development: Due to its biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Hydrazide Derivatives: Compounds with similar hydrazide moieties but different aromatic rings.
Uniqueness
Structural Complexity: The combination of the triazole ring, sulfanyl group, and furan-2-ylmethylidene moiety makes this compound structurally unique.
Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities, setting it apart from other similar compounds.
特性
分子式 |
C25H25N5O2S |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C25H25N5O2S/c1-25(2,3)19-13-11-18(12-14-19)23-28-29-24(30(23)20-8-5-4-6-9-20)33-17-22(31)27-26-16-21-10-7-15-32-21/h4-16H,17H2,1-3H3,(H,27,31)/b26-16+ |
InChIキー |
RZWIZYIRUSPRPS-WGOQTCKBSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CO4 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11676086.png)

![methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11676101.png)
![N-[(E)-(4-isopropylphenyl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11676103.png)
![(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11676120.png)
![N-(3-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11676127.png)


![N-(1,3-benzodioxol-5-yl)-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11676141.png)
![(3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11676149.png)
![2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11676151.png)

![3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B11676170.png)
![3-chloro-N'-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11676171.png)
